molecular formula C17H11N3O2 B1362082 N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide CAS No. 154411-16-2

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide

Cat. No.: B1362082
CAS No.: 154411-16-2
M. Wt: 289.29 g/mol
InChI Key: LVLHJOFADPSZQM-UHFFFAOYSA-N
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Description

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide is a chemical compound with the molecular formula C17H11N3O2 It is known for its unique structure, which includes a quinolizinone core and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide typically involves the following steps:

    Formation of the Quinolizinone Core: The quinolizinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through a coupling reaction between the quinolizinone core and benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety or the quinolizinone core are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of triethylamine.

Major Products Formed:

    Oxidation: Formation of quinolizinone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinolizinone derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)acetamide
  • N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)propionamide

Comparison: N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide is unique due to its specific benzamide moiety, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound of interest in various research fields.

Properties

IUPAC Name

N-(1-cyano-4-oxoquinolizin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c18-11-13-10-14(17(22)20-9-5-4-8-15(13)20)19-16(21)12-6-2-1-3-7-12/h1-10H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLHJOFADPSZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C3C=CC=CN3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377200
Record name N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154411-16-2
Record name N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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